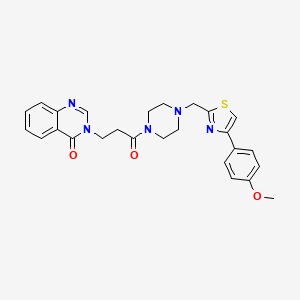
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a quinazolinone, a thiazole, and a piperazine. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The compound contains several aromatic rings (quinazolinone and thiazole) which could participate in pi stacking interactions. The piperazine could act as a linker between different parts of the molecule .Aplicaciones Científicas De Investigación
Pharmacological Activities
Quinazoline derivatives exhibit a wide range of pharmacological activities. For example, derivatives like DC-015 have been identified as potent and selective α1-adrenoceptor antagonists, showing significant effects in rat models for their potential in treating hypertension and related cardiovascular conditions (Yen et al., 1996). Similarly, DL-017 has been reported for its α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues, suggesting its utility in managing hypertension without causing reflex tachycardia (Tsai et al., 2001).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potentials of quinazoline derivatives have been explored, with compounds demonstrating activity against a range of bacterial and fungal pathogens. A study on s-Triazine-Based Thiazolidinones as antimicrobial agents highlights the synthesis of novel compounds with significant antimicrobial activity, providing a basis for developing new antimicrobial therapies (Patel et al., 2012).
Corrosion Inhibition
In addition to their biomedical applications, quinazoline derivatives have been studied for their corrosion inhibition properties. Compounds like PPQ and MPPQ were designed and investigated as effective corrosion inhibitors for mild steel in HCl, showcasing the versatility of quinazoline derivatives in industrial applications (Chen et al., 2021).
Anticonvulsant and Neuroprotective Effects
Quinazoline derivatives have been evaluated for their anticonvulsant properties and potential neuroprotective effects. Research indicates that certain derivatives could serve as significant leads for developing treatments against seizures and related neurological disorders (Misra et al., 1978).
Anti-Tubercular Activity
The fight against tuberculosis has also seen the application of quinazoline derivatives, with studies demonstrating their efficacy against Mycobacterium tuberculosis. Compounds have been synthesized and screened for their anti-tubercular activity, suggesting their potential as novel therapeutic agents (Nagaladinne et al., 2020).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been evaluated for their biological activities against various cell lines .
Biochemical Pathways
Similar compounds have been shown to exhibit diverse types of biological and pharmaceutical activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to present significant biological activities against various cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXREMDMWYDOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
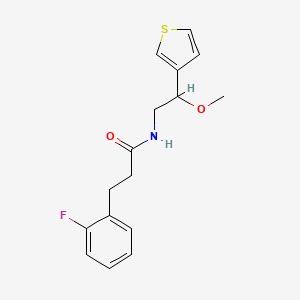
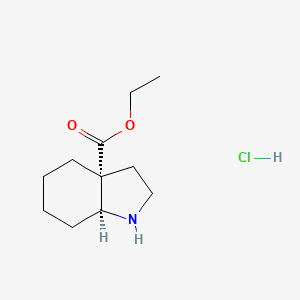
![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)
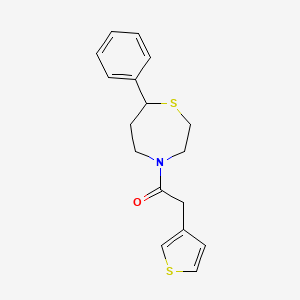
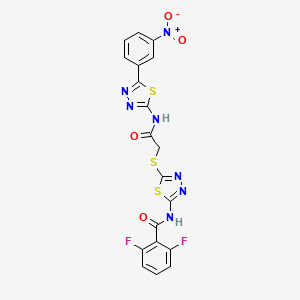
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
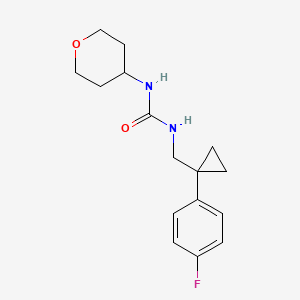
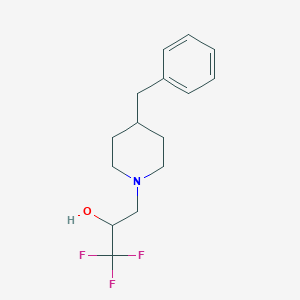
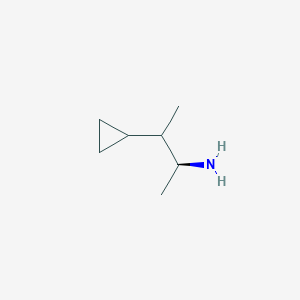
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)
